

2-Isopropylisonicotinic Acid: A Technical Overview and Research Perspective

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Compound of Interest

Compound Name: *2-Isopropylisonicotinic acid*

Cat. No.: B065470

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CAS Number: 191535-55-4

This technical guide provides a comprehensive overview of **2-Isopropylisonicotinic acid**, a substituted pyridinecarboxylic acid of interest to researchers and professionals in drug development. Given the limited publicly available data on this specific compound, this document synthesizes information from closely related analogues to present a predictive profile of its properties, potential synthesis, and likely areas of biological significance.

Chemical and Physical Properties

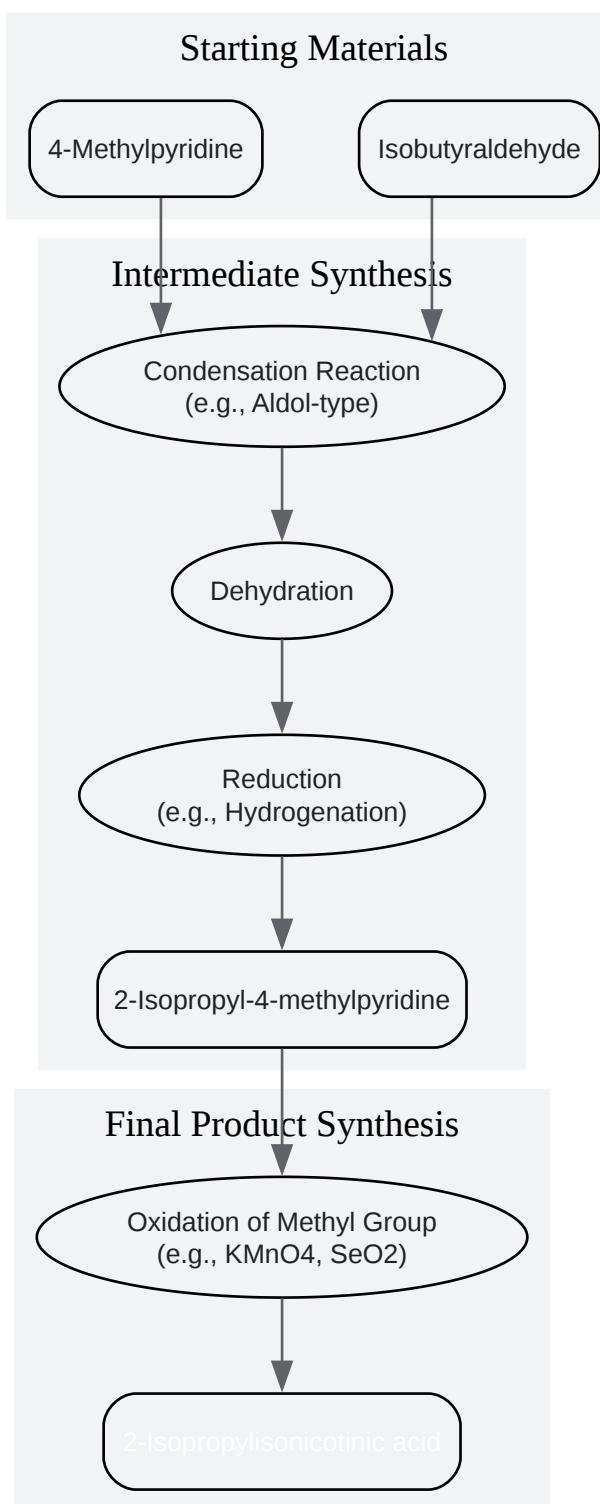
Quantitative data for **2-Isopropylisonicotinic acid** is not extensively documented. However, based on the known properties of isonicotinic acid and related alkyl-substituted pyridines, the following characteristics can be anticipated.

| Property | Predicted Value/Information |
|-------------------|--|
| Molecular Formula | C ₉ H ₁₁ NO ₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 191535-55-4 |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Expected to have moderate solubility in water and good solubility in polar organic solvents such as methanol, ethanol, and DMSO. The isopropyl group may slightly decrease aqueous solubility compared to isonicotinic acid. |
| pKa | The carboxylic acid moiety is expected to have a pKa in the range of 4-5, similar to other isonicotinic acids. The pyridine nitrogen will have a pKa around 5-6. |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. |
| Boiling Point | Expected to be high, likely over 200 °C, with decomposition. |
| LogP | The octanol-water partition coefficient is predicted to be higher than that of isonicotinic acid due to the lipophilic isopropyl group. |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-Isopropylisonicotinic acid** is not readily available. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of substituted pyridinecarboxylic acids. A potential approach involves the oxidation of a corresponding 2-isopropyl-4-alkylpyridine precursor.

Proposed Synthesis Workflow:

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Caption: Proposed synthetic workflow for **2-Isopropylisonicotinic acid**.

Methodology:

- Condensation: 4-Methylpyridine would be reacted with isobutyraldehyde in the presence of a base catalyst to form an aldol-type condensation product.
- Dehydration: The intermediate from the condensation step would then be dehydrated, typically by heating, to form an unsaturated intermediate.
- Reduction: The unsaturated intermediate would be reduced, for example, through catalytic hydrogenation, to yield 2-isopropyl-4-methylpyridine.
- Oxidation: The methyl group at the 4-position of the pyridine ring would be selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO_4) or selenium dioxide (SeO_2). The reaction conditions would need to be carefully controlled to prevent over-oxidation or degradation of the pyridine ring.
- Purification: The final product, **2-Isopropylisonicotinic acid**, would be purified from the reaction mixture using techniques such as crystallization or chromatography.

Potential Biological Activity and Applications in Drug Development

While direct biological studies on **2-Isopropylisonicotinic acid** are scarce, the isonicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have shown a wide range of biological activities.

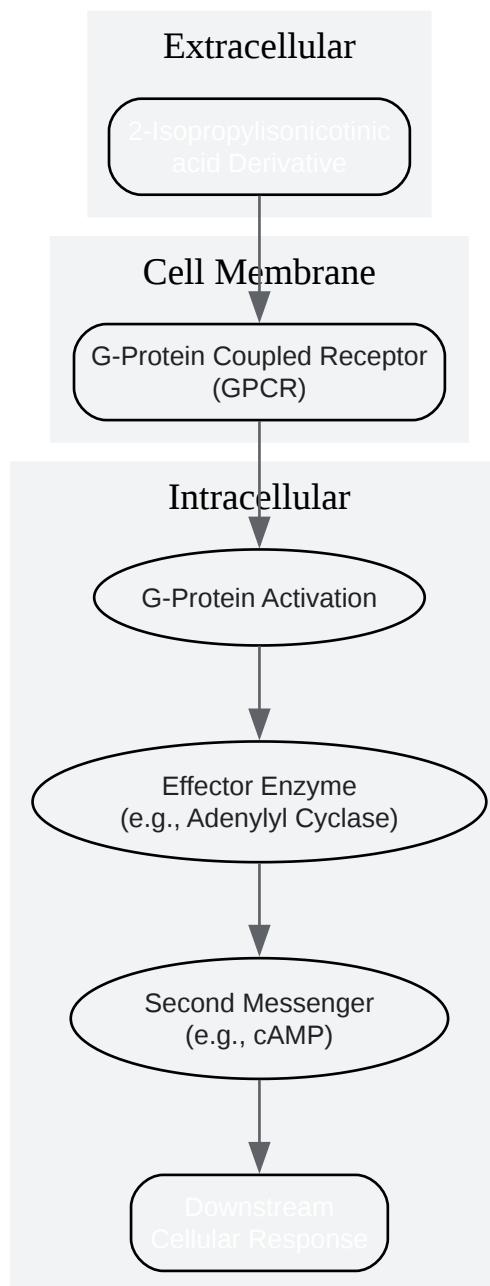
Antitubercular Activity: Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone drug for the treatment of tuberculosis. It acts as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that **2-Isopropylisonicotinic acid** or its derivatives could exhibit antimycobacterial properties.

Other Potential Activities: Derivatives of isonicotinic acid have also been investigated for their anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The introduction of an isopropyl group at the 2-position could modulate the lipophilicity and steric profile of the

molecule, potentially influencing its binding to biological targets and its pharmacokinetic properties.

Signaling Pathway Hypothesis:

Many pyridine-containing compounds, including derivatives of nicotinic acid (an isomer of isonicotinic acid), are known to interact with G-protein coupled receptors (GPCRs). For instance, nicotinic acid itself is a ligand for the nicotinic acid receptor 1 (NIACR1), also known as GPR109A, which is involved in lipid metabolism. While the direct interaction of **2-Isopropylisonicotinic acid** with this or other receptors is unconfirmed, a general signaling pathway for such interactions is depicted below.



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Caption: General GPCR signaling pathway potentially relevant to isonicotinic acid derivatives.

Future Research Directions

The lack of extensive data on **2-Isopropylisonicotinic acid** highlights several opportunities for future research:

- Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with comprehensive characterization of its physicochemical properties.
- Biological Screening: A broad-based biological screening of the compound to identify potential therapeutic activities, including but not limited to antitubercular, anti-inflammatory, and anticancer effects.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish structure-activity relationships, which could guide the design of more potent and selective compounds.
- Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.

In conclusion, while **2-Isopropylisonicotinic acid** remains a relatively unexplored molecule, its structural relationship to the well-validated isonicotinic acid pharmacophore suggests its potential as a valuable building block in the discovery of new therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

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